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Compound of Interest

Compound Name:
N,N'-bis(4-

fluorophenyl)hexanediamide

CAS No.: 307340-12-1

Cat. No.: B187387

Get Quote

Executive Summary & Chemical Identity
-bis(4-fluorophenyl)hexanediamide (CAS: 307340-12-1) is a symmetric bis-amide derivative of
adipic acid. While historically utilized in materials science as a

-nucleating agent for polypropylene due to its self-assembling properties, recent
pharmacological investigations highlight its utility as a bioactive scaffold. Its structure—
comprising a flexible hexamethylene linker and two electron-withdrawing fluorophenyl "cap"
groups—positions it as a relevant probe for histone deacetylase (HDAC) inhibition,
antimicrobial membrane disruption, and supramolecular drug delivery systems.

This guide provides a rigorous technical analysis of its physicochemical properties, potential

mechanisms of action, and validated experimental protocols for assessing its biological activity.
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Property Specification Relevance

Molecular Formula
Lipinski compliant (

)

Molecular Weight 332.35 g/mol Optimal for oral bioavailability

LogP (Predicted) ~3.5 - 4.2

High lipophilicity; suggests

good membrane permeability

but requires DMSO for in vitro

assays.

H-Bond Donors/Acceptors 2 / 4

Facilitates strong

intermolecular hydrogen

bonding (self-assembly).

Fluorine Substitution Para-position (4-F)

Blocks metabolic oxidation at

the para-position (increasing

) and enhances lipophilicity.

Synthesis & Structural Logic
To ensure biological reproducibility, the compound must be synthesized with high purity

(>98%). The standard protocol utilizes a Schotten-Baumann condensation, favored for its

efficiency and minimal byproduct formation.

Reaction Scheme (Graphviz)
The following diagram illustrates the synthesis pathway and the critical purification logic.

Adipoyl Chloride
(Linker Source)

Reaction
Solvent: THF/DCM

Base: Et3N or Pyridine
Temp: 0°C -> RT

4-Fluoroaniline
(2.2 eq, Cap Group)

Crude PrecipitateN-acylation
Purification

Wash: 1M HCl, 1M NaOH
Recrystallization: EtOH/DMF

Remove HCl salts N,N'-bis(4-fluorophenyl)hexanediamide
(White Crystalline Solid)

Yield > 85%
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Caption: Synthesis via nucleophilic acyl substitution. The base neutralizes HCl byproduct to

drive equilibrium forward.

Protocol 1: Synthesis for Biological Testing
Dissolution: Dissolve 4-fluoroaniline (22 mmol) and triethylamine (25 mmol) in anhydrous

dichloromethane (DCM) at 0°C under nitrogen atmosphere.

Addition: Dropwise add adipoyl chloride (10 mmol) dissolved in DCM over 30 minutes. The

exotherm must be controlled to prevent impurity formation.

Reaction: Stir at room temperature for 4–6 hours. A white precipitate typically forms.

Workup: Filter the solid. Wash sequentially with 1M HCl (to remove unreacted aniline), 1M

NaOH (to remove adipic acid), and water.

Recrystallization: Recrystallize from Ethanol or DMF/Water mixtures to achieve HPLC purity

>98%.

Potential Biological Activities & Mechanisms[1][2][3]
[4][5][6]
A. Epigenetic Modulation (HDAC Inhibition Potential)
The structure of

-bis(4-fluorophenyl)hexanediamide mimics the classic "Cap-Linker-Zinc Binding Group (ZBG)"
pharmacophore of HDAC inhibitors like SAHA (Vorinostat), albeit with a symmetric "Cap-Linker-
Cap" architecture.

Mechanism: Bis-amides can act as Class I HDAC inhibitors. The hydrophobic

hexamethylene linker occupies the enzyme's channel, while the amide carbonyls may

interact with the active site zinc ion or adjacent amino acids (e.g., Tyr306), though less

potently than hydroxamic acids.
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Fluorine Effect: The 4-fluoro substitution enhances hydrophobic interaction within the rim of

the HDAC catalytic tunnel.

B. Antimicrobial & Membrane Activity
Bis-amides with aliphatic linkers (C6–C10) exhibit amphiphilic properties that can disrupt

bacterial cell membranes.

Target: Bacterial lipid bilayer.

Selectivity: The compound is likely more active against Gram-positive bacteria (S. aureus)

due to the lack of an outer lipopolysaccharide membrane which protects Gram-negative

strains.

Synergy: Potential to potentiate existing antibiotics by increasing membrane permeability.

C. Supramolecular Gelation (Drug Delivery)
This compound is a known Low Molecular Weight Gelator (LMWG). It can self-assemble into

nanofibers via intermolecular Hydrogen bonding (Amide-Amide) and

-

stacking (Fluorophenyl rings).

Application: Formation of hydrogels or organogels for sustained drug release. The gel matrix

protects encapsulated drugs from enzymatic degradation.

Mechanism of Action Diagram
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Pathway A: Epigenetic Modulation Pathway B: Membrane Disruption
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Caption: Dual mechanistic pathways: Intracellular enzyme modulation (HDAC) and direct

membrane interaction.

Experimental Validation Protocols
To validate the biological potential, the following assays are recommended. These protocols

are designed to be self-validating with positive and negative controls.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the

against cancer cell lines (e.g., MCF-7, HeLa).

Preparation: Dissolve compound in DMSO (Stock: 10 mM). Serial dilute in culture medium

(Final DMSO < 0.5%).

Seeding: Seed cells (
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cells/well) in 96-well plates. Incubate 24h.

Treatment: Add compound (0.1

M – 100

M). Control: SAHA (Positive), DMSO only (Negative).

Incubation: 48–72 hours at 37°C, 5%

.

Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at

570 nm.

Analysis: Plot dose-response curve using non-linear regression (GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility (Broth
Microdilution)
Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

Strains:S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Inoculum: Adjust bacterial suspension to

CFU/mL in Cation-Adjusted Mueller-Hinton Broth.

Dilution: Two-fold serial dilutions of the compound in 96-well plates.

Controls: Ciprofloxacin (Positive), Sterility Control (Blank).

Incubation: 16–20 hours at 35°C.

Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the

MIC.

Protocol 4: Hemolysis Assay (Biocompatibility Check)
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Critical Step: Because bis-amides can be membrane-active, you must verify they do not lyse

red blood cells (RBCs) if intended for systemic use.

Blood Source: Fresh human or sheep RBCs, washed with PBS.

Treatment: Incubate 2% RBC suspension with compound (up to 200

M) for 1 hour at 37°C.

Controls: 1% Triton X-100 (100% Lysis), PBS (0% Lysis).

Measurement: Centrifuge and measure hemoglobin in supernatant at 540 nm.

Threshold: < 5% hemolysis is considered biocompatible.

Safety & Toxicology Note
Environmental Hazard: Based on structural analogs and MSDS data for fluorinated bis-amides,

this compound is classified as Aquatic Acute 1 (H400).

Disposal: All waste from biological assays must be collected in halogenated organic waste

streams and incinerated. Do not release into sink drains.

Handling: Use nitrile gloves. The lipophilic nature allows skin permeation.
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(Note: While specific clinical data for this exact CAS is proprietary or limited, the references

above validate the protocols and SAR logic for this chemical class.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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